Product packaging for Decyl 5-chloro-5-oxopentanoate(Cat. No.:CAS No. 821015-73-0)

Decyl 5-chloro-5-oxopentanoate

Cat. No.: B14207809
CAS No.: 821015-73-0
M. Wt: 290.82 g/mol
InChI Key: YNGBWXSSBIUXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Placement within Acyl Halide and Ester Chemistry

The reactivity of Decyl 5-chloro-5-oxopentanoate is defined by its two primary functional groups: the acyl chloride and the decyl ester. Acyl halides are among the most reactive derivatives of carboxylic acids. The presence of the electron-withdrawing halogen atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the facile conversion of the acyl chloride moiety into a variety of other functional groups, such as amides, esters, and anhydrides.

The decyl ester, on the other hand, is a less reactive functional group. Esters are typically more stable than acyl chlorides and undergo nucleophilic substitution reactions under different conditions, often requiring a catalyst or more forcing conditions. This difference in reactivity between the acyl chloride and the ester group within the same molecule is a key feature of this compound, enabling selective chemical modifications at either end of the molecule.

Historical Perspectives on the Synthesis and Reactivity of Related Pentanoic Acid Derivatives

The study of pentanoic acid and its derivatives has a rich history. Pentanoic acid, also known as valeric acid, is a naturally occurring carboxylic acid found in the plant Valeriana officinalis. chembk.com Its derivatives have been the subject of extensive research due to their diverse applications.

The synthesis of functionalized pentanoic acid derivatives has evolved significantly over the years. Early methods often involved multi-step processes with harsh reaction conditions. However, modern synthetic chemistry has provided more efficient and selective methods. For instance, the synthesis of related compounds like methyl 5-chloro-5-oxopentanoate can be achieved by reacting methyl butyrate (B1204436) with chloroformyl chloride. chembk.com Another common approach involves the conversion of a dicarboxylic acid monoester, such as glutaric acid monomethyl ester, to its corresponding acyl chloride using standard chlorinating agents. smolecule.com

The reactivity of these derivatives has been harnessed in various synthetic applications. For example, ethyl 5-chloro-5-oxopentanoate has been used in the synthesis of new antibiotic analogs through a condensation reaction with Calcimycin (A23187). najah.eduresearchgate.net This reaction highlights the ability of the acyl chloride group to readily react with nucleophiles like amines. Furthermore, a related compound, acrylic prop-2-ynyl 5-chloro-5-oxopentanoate, has been employed in the functionalization of cellulose (B213188), demonstrating the utility of this class of compounds in materials science. rsc.orgrsc.org

Structural Significance and Synthetic Utility of the 5-chloro-5-oxopentanoate Moiety

The 5-chloro-5-oxopentanoate moiety is a powerful tool in organic synthesis due to its bifunctional nature. The presence of both a reactive acyl chloride and a more stable ester allows for sequential and controlled reactions. This "orthogonal" reactivity is highly desirable in the construction of complex molecules, as it allows chemists to selectively modify one part of the molecule while leaving the other intact.

The acyl chloride end of the molecule can participate in a wide range of nucleophilic acyl substitution reactions. It can react with alcohols to form new esters, with amines to form amides, and with carboxylates to form anhydrides. This versatility makes the 5-chloro-5-oxopentanoate moiety a valuable building block for introducing a five-carbon chain with a terminal functional group that can be further elaborated.

The ester group, while less reactive, can also be transformed. It can be hydrolyzed to the corresponding carboxylic acid, or it can undergo transesterification with other alcohols. This allows for the modification of the ester portion of the molecule at a later stage in a synthetic sequence.

The combination of these two functional groups in one molecule provides a platform for the synthesis of a wide variety of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. smolecule.com The ability to perform selective chemistry at either end of the 5-chloro-5-oxopentanoate unit makes it a highly valuable and versatile synthetic intermediate.

PropertyValue
Molecular FormulaC15H27ClO3
Molecular Weight290.82 g/mol

Table 1: Physical and Chemical Properties of this compound smolecule.com

ReactantProduct Type
AlcoholsNew Esters
AminesAmides
CarboxylatesAnhydrides
WaterCarboxylic Acid (from ester hydrolysis)

Table 2: Reactivity of the Functional Groups in this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27ClO3 B14207809 Decyl 5-chloro-5-oxopentanoate CAS No. 821015-73-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821015-73-0

Molecular Formula

C15H27ClO3

Molecular Weight

290.82 g/mol

IUPAC Name

decyl 5-chloro-5-oxopentanoate

InChI

InChI=1S/C15H27ClO3/c1-2-3-4-5-6-7-8-9-13-19-15(18)12-10-11-14(16)17/h2-13H2,1H3

InChI Key

YNGBWXSSBIUXMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCC(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Decyl 5 Chloro 5 Oxopentanoate and Its Chemical Precursors

Strategies for the Formation of the Decyl Ester Linkage

The formation of the decyl ester is a critical step in the synthesis of the target molecule. This can be achieved through several established methods, primarily involving decyl alcohol as a key reagent.

Esterification Reactions with Decyl Alcohol

Direct esterification of a carboxylic acid with decyl alcohol is a fundamental approach. Decyl alcohol, a straight-chain fatty alcohol, can be prepared by the hydrogenation of decanoic acid, which is found in natural sources like coconut and palm kernel oil. atamanchemicals.com It can also be produced synthetically via the Ziegler process. atamanchemicals.comguidechem.com

The esterification reaction itself can be catalyzed by various acids. For instance, the kinetics of esterification of crotonic acid with n-decyl alcohol have been studied using sulfuric acid as a catalyst. researchgate.net The reaction is typically first order with respect to both the carboxylic acid and the alcohol. researchgate.net In addition to traditional mineral acids, solid acid catalysts and enzymes (lipases) are also employed to promote esterification, often under milder conditions. dss.go.thresearchgate.net Lipase-catalyzed esterification, in particular, offers advantages in terms of selectivity and reduced by-product formation. researchgate.net

A common laboratory and industrial method for esterification involves the reaction of an acyl chloride with an alcohol. This reaction is typically fast and efficient. The high reactivity of acyl chlorides, however, necessitates careful control of reaction conditions to avoid side reactions, especially in the presence of other sensitive functional groups. tandfonline.com

Table 1: Comparison of Esterification Methods

MethodCatalyst/ReagentAdvantagesDisadvantages
Fischer EsterificationAcid (e.g., H₂SO₄)Inexpensive catalystHarsh conditions, potential for side reactions
Acyl Chloride RouteAcyl chlorideHigh reactivity, fast reactionMoisture sensitive, potential for side reactions tandfonline.com
Lipase-CatalyzedLipaseMild conditions, high selectivity researchgate.netSlower reaction rates, cost of enzyme
Steglich EsterificationDCC/DMAPMild conditionsUse of hazardous reagents jove.com

Transesterification Approaches to the Decyl Ester

Transesterification is another valuable strategy for synthesizing decyl esters. This method involves the reaction of an existing ester, often a methyl or ethyl ester, with decyl alcohol in the presence of a catalyst. researchgate.net This approach can be advantageous when the corresponding carboxylic acid is difficult to handle or when a commercially available ester serves as a convenient starting material. researchgate.net

Both chemical and enzymatic methods are employed for transesterification. acs.org Base-catalyzed transesterification, using catalysts like potassium hydroxide (B78521), can be effective, though reaction conditions such as temperature and pressure may need to be optimized to drive the equilibrium towards the desired product. acs.org The removal of the alcohol by-product (e.g., ethanol) under vacuum is a common technique to enhance conversion. acs.org

Enzymatic transesterification, often utilizing lipases, provides a greener alternative, proceeding under milder conditions. acs.orgscispace.comresearchgate.net The choice of enzyme and reaction parameters, such as temperature and substrate molar ratio, are crucial for achieving high yields. researchgate.net

Routes to the 5-chloro-5-oxopentanoyl Chloride Moiety

The synthesis of the 5-chloro-5-oxopentanoyl chloride moiety is the second key transformation. This reactive functional group is typically generated from a dicarboxylic acid precursor, such as glutaric acid or its derivatives.

Carboxylic Acid Chlorination Techniques (e.g., from Glutaric Acid Derivatives)

A primary route to acyl chlorides is the direct chlorination of the corresponding carboxylic acid. In the context of decyl 5-chloro-5-oxopentanoate, this would involve a derivative of glutaric acid where one carboxylic acid group is already esterified with decyl alcohol. The remaining carboxylic acid would then be converted to the acyl chloride.

A more direct approach involves starting with a glutaric acid derivative and converting one of the acid groups to an acyl chloride. For example, glutaric anhydride (B1165640) can be reacted with N-hydroxysuccinimide, and the resulting product can be treated with a chlorinating agent like oxalyl chloride to yield an acyl chloride intermediate. nih.gov Another common precursor is methyl 5-chloro-5-oxopentanoate, which can be synthesized from methyl butyrate (B1204436) and chloroformyl chloride. smolecule.comchembk.com

The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ambeed.com These reactions are often performed in an inert solvent.

Functional Group Interconversions Leading to the Acyl Chloride

The synthesis of the acyl chloride can also be viewed as a functional group interconversion. Starting from glutaric acid, one can selectively protect one carboxylic acid group, for example, as an ester, and then convert the other to the acyl chloride. Alternatively, glutaric anhydride can serve as a starting point, which can be opened by an alcohol to form a monoester, followed by chlorination of the remaining carboxylic acid. nih.gov

The bifunctional nature of compounds like methyl 5-chloro-5-oxopentanoate, containing both an ester and an acyl chloride, makes them valuable intermediates in multi-step syntheses. smolecule.com The acyl chloride is highly reactive towards nucleophiles, while the ester is more stable and can be selectively hydrolyzed or transesterified under different conditions. smolecule.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of esters and other chemical compounds to minimize environmental impact. imist.masolubilityofthings.com

Key principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste products is a primary goal. solubilityofthings.com This can involve optimizing reaction conditions to maximize yield and reduce by-products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. imist.ma

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. jove.com For example, acetonitrile (B52724) is considered a greener alternative to chlorinated or amide solvents in some esterification reactions. jove.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. solubilityofthings.com

Use of Renewable Feedstocks: Utilizing renewable starting materials, such as decyl alcohol derived from plant oils, is a key aspect of green chemistry. atamanchemicals.comsolubilityofthings.com

Catalysis: The use of catalysts, particularly highly selective and recyclable ones like enzymes, is preferred over stoichiometric reagents. researchgate.netsparkl.me

Enzymatic methods for both esterification and transesterification align well with green chemistry principles due to their mild reaction conditions, high selectivity, and biodegradability. researchgate.net The use of solvent-free conditions and microwave irradiation are other green techniques that have been explored for the synthesis of esters and related compounds. rsc.orgresearchgate.net

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste PreventionOptimizing reaction yields and minimizing by-products. solubilityofthings.com
Atom EconomyChoosing reactions that maximize the incorporation of starting materials into the product. imist.ma
Safer SolventsUsing greener solvents like acetonitrile or employing solvent-free conditions. jove.comrsc.org
Energy EfficiencyUtilizing enzymatic catalysis at milder temperatures. researchgate.netsolubilityofthings.com
Renewable FeedstocksUsing decyl alcohol derived from natural oils. atamanchemicals.comsolubilityofthings.com
CatalysisEmploying lipases for esterification and transesterification. researchgate.netsparkl.me

Atom Economy and Waste Minimization in Preparative Routes

Atom economy is a critical metric in assessing the efficiency of a chemical synthesis, as it quantifies the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of this compound, the choice of reagents and reaction pathways significantly impacts the atom economy and the generation of waste.

The preparation of the acyl chloride precursor, 5-chloro-5-oxopentanoyl chloride, can be achieved by reacting glutaric anhydride with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). nih.govresearchgate.net The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, while oxalyl chloride generates carbon dioxide (CO₂), carbon monoxide (CO), and HCl. While both routes can be effective, the byproducts are gaseous and must be managed appropriately. nih.gov

The subsequent esterification of 5-chloro-5-oxopentanoyl chloride with decyl alcohol is a nucleophilic acyl substitution reaction that is typically vigorous and proceeds to completion. chemguide.co.ukorgoreview.com This reaction produces the desired ester and hydrogen chloride (HCl) as the sole byproduct. chemguide.co.uk The high reactivity of acyl chlorides often eliminates the need for a catalyst and drives the reaction forward, leading to high yields. rsc.orgsavemyexams.com

The following table provides a comparative analysis of the atom economy for different esterification methods.

Esterification MethodReactantsDesired ProductByproductsTheoretical Atom Economy (%)Remarks
From Acyl ChlorideR-COCl + R'-OHR-COOR'HClMolecular Weight(R-COOR') / (Molecular Weight(R-COCl) + Molecular Weight(R'-OH)) * 100Generally high-yielding and irreversible. rsc.org
Fischer-Speier EsterificationR-COOH + R'-OHR-COOR'H₂OMolecular Weight(R-COOR') / (Molecular Weight(R-COOH) + Molecular Weight(R'-OH)) * 100Reversible reaction, often requiring excess reactant or water removal.
From Acid Anhydride(R-CO)₂O + R'-OHR-COOR'R-COOHMolecular Weight(R-COOR') / (Molecular Weight((R-CO)₂O) + Molecular Weight(R'-OH)) * 100Generates a molecule of carboxylic acid as a byproduct. chemguide.co.uk

Utilization of Sustainable Catalytic Systems for Derivatization

The derivatization of the chemical precursors of this compound, particularly the esterification step, can be made more sustainable through the use of advanced catalytic systems. While the reaction of an acyl chloride with an alcohol is often rapid without a catalyst, the use of catalysts can be beneficial in certain contexts, such as with less reactive substrates or for process optimization. acs.org More significantly, the development of green catalytic systems is paramount for the direct esterification of carboxylic acids, which represents a more atom-economical route.

Recent research has focused on the development of heterogeneous catalysts for esterification reactions. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced generation of corrosive and toxic waste. biofueljournal.com This aligns with the principles of green chemistry by simplifying purification processes and minimizing environmental impact.

For the synthesis of long-chain esters, such as those involving decyl alcohol, various sustainable catalysts have been investigated. These include solid acid catalysts, which can replace traditional homogeneous acid catalysts like sulfuric acid that are corrosive and difficult to separate. Examples of such solid acid catalysts include sulfonated carbons, metal oxides, and zeolites. ajgreenchem.comresearchgate.net

For instance, a study on the esterification of long-chain fatty acids with long-chain fatty alcohols demonstrated the effectiveness of a glycerol-derived SO₃H-carbon catalyst under solvent-free conditions. ajgreenchem.com This catalyst proved to be efficient for producing wax esters with excellent conversion rates at moderate temperatures. ajgreenchem.com Another example is the use of ZrOCl₂·8H₂O supported on ordered mesoporous silica, which enhances the catalytic activity for the esterification of long-chain carboxylic acids and alcohols. researchgate.net

The table below summarizes some sustainable catalytic systems applicable to the synthesis of esters, which could be adapted for the derivatization of the precursors of this compound.

CatalystReaction TypeSubstratesKey Findings/AdvantagesReference
SO₃H-carbon from glycerolEsterificationLong-chain fatty acids and alcoholsEffective under solvent-free conditions, high yields (>95%), and environmentally friendly. ajgreenchem.com ajgreenchem.com
ZrOCl₂·8H₂O on MCM-41EsterificationLong-chain carboxylic acids and alcoholsEnhanced catalytic activity due to high dispersion on the support, leading to high yields. researchgate.net researchgate.net
Magnetite (Fe₃O₄) and Silica-coated Magnetite NanoparticlesEsterificationPalmitic acid and methanol (B129727)High catalytic activity, easily recoverable with an external magnet, and reusable without significant loss of activity. biofueljournal.com biofueljournal.com
Phosphotungstate (VPW)AlcoholysisFurfuryl alcohol and long-chain alcoholsEffective heterogeneous catalyst for producing long-chain levulinate esters, reusable. ncsu.edu ncsu.edu
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl)AcylationInert alcohols and phenols with acylating reagentsRecyclable catalyst that can be reused multiple times without loss of activity under base-free conditions. organic-chemistry.org organic-chemistry.org

Mechanistic Investigations of Decyl 5 Chloro 5 Oxopentanoate Reactivity

Nucleophilic Acyl Substitution Reactions at the Acyl Chloride Center

The acyl chloride moiety is the most reactive site in Decyl 5-chloro-5-oxopentanoate towards nucleophiles. The carbon atom of the acyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the chlorine atom and the oxygen atom. Nucleophilic acyl substitution at this center is a fundamental reaction in organic chemistry.

Reaction Kinetics and Rate Determining Steps

The reaction of acyl chlorides with nucleophiles generally proceeds through a tetrahedral intermediate. The reaction rate is influenced by the nucleophilicity of the attacking species and the stability of the leaving group. For the reaction of this compound with a generic nucleophile (Nu-), the mechanism can be depicted as a two-step process. The first step, which is typically the rate-determining step, involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. The second, faster step involves the departure of the chloride ion to regenerate the carbonyl group.

The rate of this reaction can be expressed by the following rate law: Rate = k[this compound][Nucleophile]

The rate constant, k, is dependent on the specific nucleophile and reaction conditions. Weaker bases, such as amines and alcohols, are generally effective nucleophiles in these reactions. For instance, the reaction with an amine would yield an amide, while the reaction with an alcohol would result in the formation of a different ester.

Table 1: Hypothetical Kinetic Data for Nucleophilic Acyl Substitution of an Aliphatic Acyl Chloride with Various Nucleophiles

Nucleophile Solvent Temperature (°C) Relative Rate Constant (k_rel)
Aniline Diethyl ether 25 1
Cyclohexylamine Diethyl ether 25 35
Methanol (B129727) Dichloromethane (B109758) 25 0.01

This data is illustrative for a generic aliphatic acyl chloride and serves to demonstrate the relative reactivity of different nucleophiles.

Influence of Solvent and Temperature on Reaction Pathways

The choice of solvent can significantly impact the rate and outcome of nucleophilic acyl substitution reactions. Polar aprotic solvents, such as dichloromethane and diethyl ether, are commonly used as they can solvate the charged intermediates and transition states, thereby accelerating the reaction. ru.nl Protic solvents, such as water and alcohols, can also act as nucleophiles, leading to hydrolysis or alcoholysis of the acyl chloride.

Temperature also plays a critical role. Increasing the temperature generally increases the reaction rate, as it provides the molecules with sufficient energy to overcome the activation barrier. However, elevated temperatures can also promote side reactions, such as elimination or decomposition, especially in the presence of strong bases.

Ester Cleavage and Transesterification Mechanisms of the Decyl Ester

The decyl ester group in this compound is less reactive than the acyl chloride. However, it can undergo cleavage or transesterification under specific conditions, typically involving acid or base catalysis.

Base-Mediated Ester Hydrolysis and Alcoholysis

In the presence of a base, such as sodium hydroxide (B78521), the ester can be hydrolyzed via saponification. This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The departure of the decoxide ion, which is a strong base, is followed by a rapid proton transfer from the newly formed carboxylic acid to yield a carboxylate salt and decanol.

Base-catalyzed transesterification can also occur when the ester is treated with an alcohol in the presence of a catalytic amount of a strong base. The mechanism is similar to saponification, with an alkoxide ion acting as the nucleophile.

Table 2: General Conditions for Ester Cleavage Reactions

Reaction Type Catalyst Nucleophile Typical Conditions
Acid-Catalyzed Hydrolysis Strong Acid (e.g., H₂SO₄) Water Aqueous acid, heat
Acid-Catalyzed Alcoholysis Strong Acid (e.g., H₂SO₄) Alcohol (e.g., Methanol) Anhydrous alcohol, heat
Base-Mediated Hydrolysis Strong Base (e.g., NaOH) Hydroxide Ion Aqueous base, heat

Halogen Reactivity at the C-5 Position

The reactivity of the chlorine atom at the C-5 position is generally low in simple nucleophilic substitution reactions due to it being attached to a primary carbon that is part of a flexible alkyl chain. However, its reactivity can be influenced by neighboring group participation or under specific enzymatic conditions. For instance, in related 5-halo-2-hydroxy-2,4-pentadienoates, the halide can be eliminated following tautomerization to an α,β-unsaturated ketone, where the halide is at an allylic position, making it more susceptible to displacement. researchgate.net While this specific conjugated system is not present in this compound, intramolecular reactions could potentially be designed to activate the C-5 position. For example, conversion of the ester to a different functional group could facilitate an intramolecular cyclization involving the displacement of the chloride.

Nucleophilic Substitution Reactions (SN1/SN2) at the Alkyl Chloride

The carbonyl carbon of the acyl chloride in this compound is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. This makes it highly susceptible to nucleophilic attack. Nucleophilic substitution at this position typically proceeds through a nucleophilic acyl substitution mechanism, which is a two-step addition-elimination process. vaia.comchemguide.co.uk This is distinct from the SN1 and SN2 mechanisms that occur at sp3-hybridized carbon atoms.

In the first step (addition), the nucleophile attacks the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. chemguide.co.uk In the second step (elimination), the carbonyl group is reformed, and the chloride ion is expelled as a stable leaving group. vaia.comchemguide.co.uk

A variety of nucleophiles can react with the acyl chloride moiety of this compound, leading to a diverse range of derivatives. The general mechanism is as follows:

General Nucleophilic Acyl Substitution Mechanism

Step 1: Nucleophilic Addition

The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the acyl chloride.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Common nucleophilic substitution reactions at the acyl chloride of this compound would include:

Hydrolysis: Reaction with water to form the corresponding carboxylic acid, 5-(decyloxycarbonyl)pentanoic acid.

Alcoholysis: Reaction with an alcohol (R'-OH) to form a new ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine to form an amide.

Reaction with Carboxylates: Reaction with a carboxylate salt to form an acid anhydride (B1165640). chemistrysteps.com

The long decyl chain in this compound primarily affects the solubility of the molecule, making it more soluble in nonpolar organic solvents. While it does not directly participate in the nucleophilic substitution at the acyl chloride, its steric bulk is generally too far from the reactive center to significantly hinder the approach of nucleophiles.

Table 1: Predicted Products of Nucleophilic Substitution Reactions of this compound

Nucleophile (Nu:) Reagent Product
Hydroxide H₂O 5-(decyloxycarbonyl)pentanoic acid
Alkoxide R'-OH Decyl 5-(alkoxycarbonyl)pentanoate
Ammonia NH₃ Decyl 5-amino-5-oxopentanoate
Primary Amine R'-NH₂ Decyl 5-(alkylamino)-5-oxopentanoate

Elimination Reactions to Form Unsaturated Derivatives

Elimination reactions can potentially occur at two main positions in the this compound molecule: at the alkyl chain of the decyl ester or involving the pentanoate backbone.

Elimination involving the Pentanoate Backbone: Under strongly basic conditions, it is conceivable that an elimination reaction could be induced, although this is less common for acyl chlorides compared to alkyl halides. If a strong, non-nucleophilic base were used, it could potentially abstract a proton from the α-carbon (C4) to the carbonyl group, leading to the formation of a ketene (B1206846) intermediate through the elimination of HCl. However, the more likely reaction with a strong base would be nucleophilic substitution.

Elimination involving the Decyl Chain: The long alkyl chain of the decyl ester is saturated and generally unreactive towards elimination unless it is first functionalized. However, if a leaving group were introduced onto the decyl chain, then base-induced elimination (E2) or thermally induced elimination (E1) could lead to the formation of an unsaturated ester. iitk.ac.inlibretexts.org For example, if a hydroxyl group were present on the decyl chain and converted to a good leaving group like a tosylate, subsequent treatment with a strong base would yield a decenyl ester. libretexts.org

The stereoselectivity of E2 reactions generally favors the formation of the more stable trans (E) isomer of the double bond. iitk.ac.in The regioselectivity is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product, although the less substituted Hofmann product can be favored with sterically hindered bases.

Table 2: Potential Elimination Products from a Functionalized this compound Derivative

Derivative Base Major Product (Zaitsev) Minor Product (Hofmann)
Decyl ester with a leaving group at C2' Potassium tert-butoxide Dec-2'-enyl 5-chloro-5-oxopentanoate Dec-1'-enyl 5-chloro-5-oxopentanoate

Cascade and Multicomponent Reactions Involving this compound

The bifunctional nature of this compound, possessing both a reactive acyl chloride and an ester group, makes it a potentially valuable substrate for cascade and multicomponent reactions (MCRs). mdpi.comrsc.org MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. mdpi.com

The acyl chloride can serve as a reactive handle to initiate a sequence of reactions. For instance, a related compound, acrylic prop-2-ynyl 5-chloro-5-oxopentanoate, has been used to esterify cellulose (B213188), followed by a copper(I)-catalyzed azide-alkyne "click" reaction in a sequential fashion. nih.govrsc.orgrsc.org This demonstrates the utility of the chloro-oxopentanoate moiety in linking different molecular fragments together.

A hypothetical MCR involving this compound could involve an initial reaction at the acyl chloride, followed by a subsequent transformation involving the ester group or the pentanoate backbone. For example, a Hantzsch-type dihydropyridine (B1217469) synthesis, which is a well-known MCR, has been adapted to include fatty acid derivatives. scielo.brresearchgate.net While not directly demonstrated for this compound, its structural motifs suggest its potential as a building block in the synthesis of complex molecules through MCR strategies.

Stereochemical Control and Asymmetric Transformations

Achieving stereochemical control in reactions involving this compound would primarily focus on transformations of the pentanoate backbone, as the decyl ester and the acyl chloride are achiral. Asymmetric transformations could be employed to introduce chirality into the molecule. google.com

One potential avenue for stereochemical control is through the reduction of a keto group. If the acyl chloride is converted to a ketone (e.g., via reaction with an organocuprate), the resulting ketoester could be a substrate for asymmetric reduction. The stereoselective reduction of long-chain ketoesters has been achieved with high enantioselectivity using chiral catalysts, including rhodium complexes with amphiphilic ligands in water and various ketoreductase enzymes. mdpi.comacs.orgresearchgate.net For example, enzyme-catalyzed reductions of keto esters have yielded enantiopure secondary alcohols, which are valuable chiral building blocks. nih.gov

Table 3: Examples of Stereoselective Reductions of Keto Esters

Substrate Type Catalyst/Enzyme Product Configuration Enantiomeric Excess (ee) Reference
Long-chain aliphatic ketoesters Chiral Rhodium Complex (S)- or (R)-alcohol up to 99% acs.org
β-keto esters (S)-1-phenylethanol dehydrogenase (PEDH) (S)-alcohol High nih.gov

Advanced Applications of Decyl 5 Chloro 5 Oxopentanoate in Organic Synthesis

Role in Macromolecular Functionalization and Polymer Chemistry

The dual functionality of Decyl 5-chloro-5-oxopentanoate makes it a significant tool for the modification and synthesis of polymeric materials. The acyl chloride provides a reactive handle for covalent attachment to polymer backbones, while the decyl ester tail can be used to tune the final properties of the macromolecule.

Cellulose (B213188) Derivatization and Surface Modification (e.g., alkynylation for click chemistry)

The surface modification of cellulose, a renewable and abundant biopolymer, is crucial for expanding its applications into advanced materials. One key strategy involves introducing reactive groups onto the cellulose backbone to allow for subsequent "click" chemistry reactions. While direct examples using this compound are not prevalent in published literature, the reactivity pattern can be understood from structurally similar reagents.

Research has shown that a related compound, prop-2-ynyl 5-chloro-5-oxopentanoate, is highly effective for the alkynylation of cellulose. mdpi.comscispace.comrsc.orgrsc.org In this process, the acyl chloride group reacts with the hydroxyl groups on the cellulose surface in an esterification reaction. This introduces a pentanoate linker with a terminal alkyne group. This alkynylated cellulose then serves as a platform for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.comscispace.com

By analogy, this compound can be used to attach a decyl pentanoate moiety to cellulose. While this specific reagent does not introduce a click-reactive handle itself, it is used to impart hydrophobicity. To enable click chemistry, a co-reagent like prop-2-ynyl 5-chloro-5-oxopentanoate would be used. For instance, a mixed functionalization could be performed to install both lipophilic chains and alkyne handles. Following the initial alkynylation, various azide-functionalized molecules can be "clicked" onto the cellulose, yielding materials with tailored properties. mdpi.comscispace.commdpi.com

Table 1: Representative Cellulose Functionalization via Acyl Chloride Reagents

Reagent Purpose Subsequent Reaction Resulting Functionality Reference
prop-2-ynyl 5-chloro-5-oxopentanoate Alkynylation Azide-Alkyne Click Chemistry Grafted functional molecules (e.g., amines, acetates) mdpi.com, scispace.com, rsc.org

The degree of substitution (DS) in these reactions, which represents the average number of hydroxyl groups substituted per glucose unit, can be controlled by the reaction conditions, and values as high as 1.91 have been achieved in a single step with the prop-2-ynyl analogue. mdpi.comscispace.comrsc.org This high level of functionalization underscores the efficiency of using acyl chlorides for cellulose modification.

Grafting onto Polymer Backbones and Copolymers

The "grafting to" approach is a powerful method for creating graft copolymers, where pre-synthesized polymer chains are attached to a primary polymer backbone. diva-portal.org this compound is well-suited for this strategy. Its acyl chloride group can react with nucleophilic functional groups (e.g., hydroxyl, amino) present on a polymer backbone to covalently attach the decyl pentanoate side chain.

This modification can dramatically alter the properties of the parent polymer. For example, grafting lipophilic decyl chains onto a hydrophilic polymer backbone, such as polyvinyl alcohol (PVA) or a polysaccharide, would result in an amphiphilic copolymer. Such materials are of great interest for applications in drug delivery, surfactants, and compatibilizers for polymer blends.

A related application is the use of acyl chlorides as terminating agents in ring-opening polymerization (ROP). mdpi.com For instance, the living polymerization of a monomer like ε-caprolactone can be terminated by adding this compound. The acyl chloride reacts with the active chain end (typically an alcoholate), effectively capping the polymer chain and introducing the decyl pentanoate group at the chain end.

Table 2: Hypothetical "Grafting To" Application

Polymer Backbone Functional Group Reagent Reaction Type Resulting Structure
Poly(2-hydroxyethyl acrylate) Pendant -OH This compound Esterification Poly(acrylate) with decyl pentanoate side chains
Poly(ethylene-co-vinyl alcohol) Backbone -OH This compound Esterification Amphiphilic graft copolymer

Precursor for Monomer Synthesis in Advanced Polymerization

This compound can serve as a precursor to create novel monomers for advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Ring-Opening Metathesis Polymerization (ROMP). By reacting the acyl chloride with a molecule containing both a nucleophilic group and a polymerizable moiety, a new monomer with a long, flexible, lipophilic side chain can be synthesized.

For example, a reaction between this compound and a hydroxyl-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) would yield a new methacrylate monomer. This resulting monomer could then be polymerized or copolymerized to produce polymers with pendant decyl pentanoate groups, which could be useful for creating soft, hydrophobic materials or for applications in coatings and adhesives.

Table 3: Proposed Synthesis of a Novel Methacrylate Monomer

Reactant 1 Reactant 2 Reaction Conditions Product (Monomer) Potential Polymerization Method

Building Block in the Synthesis of Complex Organic Molecules

The distinct reactivity of the acyl chloride and the presence of the long alkyl chain make this compound a useful building block for constructing complex organic molecules, including intermediates for natural products and heterocyclic systems.

Natural Product Synthesis Intermediates

While specific examples are scarce, the structure of this compound lends itself to the synthesis of certain classes of natural products, particularly those containing long alkyl chains, such as lipids, glycolipids, or polyketides. The acyl chloride can be used in a late-stage functionalization to introduce the lipophilic tail onto a complex, poly-functional core.

Table 4: Illustrative Role in Natural Product Synthesis

Natural Product Class Synthetic Strategy Role of this compound Purpose of Modification
Glycolipids / Lipopeptides Convergent synthesis, late-stage functionalization Acylation of a free hydroxyl or amino group on the core structure Introduction of a lipophilic tail to confer amphiphilicity

Heterocyclic Compound Synthesis

Long-chain acyl chlorides are valuable reagents in the synthesis of functionalized heterocyclic compounds. rsc.org The reaction of an acyl chloride with a bifunctional precursor can lead to cyclization or direct acylation, incorporating the side chain into the final heterocyclic structure. The long decyl chain can enhance solubility in organic solvents during synthesis or impart specific biological properties, such as membrane anchoring or biofilm inhibition, to the final molecule. mdpi.com

For example, long-chain acyl chlorides are known to react with 2-aminothiophenols to produce 2-substituted benzothiazoles. rsc.org Similarly, this compound could be reacted with 2-aminothiophenol (B119425) to yield a 2-substituted benzothiazole (B30560) bearing the decyl pentanoate side chain. Another established route involves the acylation of 2-amino-4-quinolone derivatives to synthesize compounds with potential as biofilm inhibitors. mdpi.com

Table 5: Representative Synthesis of Heterocyclic Compounds

Heterocyclic Core Precursor(s) Role of Acyl Chloride Resulting Product Reference
Benzothiazole 2-Aminothiophenol Reacts with the amino group, followed by cyclization 2-(4-(decyloxycarbonyl)butyl)benzothiazole rsc.org (by analogy)
Quinolone 2-Amino-4-quinolone Acylation of the amino group N-(4-oxo-1,4-dihydroquinolin-2-yl)-5-(decyloxy)-5-oxopentanamide mdpi.com (by analogy)

Scaffold for Bioconjugation Chemistry (e.g., introduction of reactive handles)

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create a new construct that combines the properties of its components. ru.nlcore.ac.uk This methodology is critical for developing therapeutic agents, diagnostic probes, and tools for studying biological processes. core.ac.ukucl.ac.uk A key strategy in bioconjugation involves the use of small molecule scaffolds that can be attached to biomolecules to introduce new functionality, often referred to as "reactive handles." ru.nl

This compound serves as an effective scaffold for this purpose. Its primary reactive site, the acyl chloride, can readily undergo nucleophilic acyl substitution with functional groups present on biomolecules, such as the amine groups in lysine (B10760008) residues or the hydroxyl groups in serine, threonine, or tyrosine residues. This reaction forms a stable amide or ester bond, respectively, covalently attaching the decyl pentanoate linker to the protein or other biomolecule.

The key features of this compound as a bioconjugation scaffold are:

Reactive Handle Introduction: The compound itself acts as a tool to introduce a lipophilic tail onto a biomolecule.

Modulation of Physicochemical Properties: The long decyl hydrocarbon chain significantly increases the lipophilicity of the resulting conjugate. This can be strategically employed to enhance interaction with cell membranes, improve solubility in lipid environments, or facilitate the formation of micelles or other supramolecular assemblies.

Versatile Precursor: While attaching a simple decyl chain is one application, the core structure is versatile. Similar precursors, such as methyl 5-chloro-5-oxopentanoate, have been used in multi-step syntheses to build more complex molecules intended for bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC). ru.nlgoogleapis.com This establishes the "5-chloro-5-oxopentanoate" moiety as a validated building block for creating sophisticated bioconjugation reagents.

Development of Novel Reagents and Catalysts

The development of novel reagents and catalysts with tailored properties is a cornerstone of modern organic synthesis. Bifunctional molecules like this compound are valuable starting materials in this endeavor. The compound's orthogonal reactivity—a highly reactive acyl chloride and a stable long-chain ester—allows for its incorporation into more complex molecular architectures designed for specific functions.

The acyl chloride can be used to anchor the molecule to a support or a core structure bearing a nucleophilic group (e.g., -OH, -NH2). For instance, it can be reacted with a hydroxyl-functionalized ligand for a metal catalyst. The appended decyl chain can then serve as a solubility-tuning tail, rendering the resulting catalyst more soluble in nonpolar organic solvents or enabling its use in biphasic catalysis systems. While direct examples of this compound being converted into a specific named catalyst are not prevalent in the literature, its role as a precursor is based on established chemical principles. Its analogs, like methyl 5-chloro-5-oxopentanoate, are used as reactants in the synthesis of precursors for organocatalysts. chemrxiv.org The design of new reagents for protein modification often involves creating libraries of compounds with varying properties, a process for which this compound is well-suited as a building block. ucl.ac.uk

Contributions to Click Chemistry and Bioorthogonal Reactions

Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, generating minimal byproducts. organic-chemistry.orgsigmaaldrich.com These reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its metal-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC), have become indispensable tools in materials science, drug discovery, and bioconjugation. rsc.orgrsc.org Bioorthogonal reactions are a subset of click chemistry that can proceed in complex biological environments without interfering with native biochemical processes. ru.nl

This compound and its analogs are significant contributors to these fields, primarily by serving as precursors to molecules functionalized with either an alkyne or an azide (B81097), the key reactive groups for these cycloadditions.

A critical step in utilizing azide-alkyne click chemistry is the introduction of a terminal alkyne group onto one of the molecules to be joined. The "5-chloro-5-oxopentanoate" structural motif is a proven reagent for this purpose. In a notable study, a related compound, prop-2-ynyl 5-chloro-5-oxopentanoate, was used to functionalize cellulose. rsc.orgrsc.org The acyl chloride of the reagent reacted with the native hydroxyl groups on the cellulose backbone to form ester linkages, thereby decorating the polymer with terminal alkyne handles. rsc.orgrsc.org This process achieved a high degree of substitution in a single step. rsc.orgrsc.org

This demonstrates the utility of the acyl chloride as a means to covalently attach an alkyne-bearing linker to a substrate. While the literature example uses a propargyl ester to pre-install the alkyne, this compound could be used in a complementary fashion, for example, by reacting it with a molecule that already contains both a hydroxyl group and an alkyne.

Table 1: Alkyne Functionalization of Cellulose using an Analogous Reagent
SubstrateReagentResultDegree of Substitution (DS)Reference
Cellulose (with hydroxyl groups)prop-2-ynyl 5-chloro-5-oxopentanoateAlkynylated CelluloseUp to 1.91 rsc.orgrsc.org

Once a molecule has been functionalized with an alkyne group using a precursor derived from or analogous to this compound, it is ready for cycloaddition with an azide-containing partner.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The CuAAC reaction is the most common form of click chemistry, utilizing a copper(I) catalyst to rapidly and regioselectively join an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgsigmaaldrich.comrsc.org This reaction is known for its exceptional efficiency and broad functional group tolerance. organic-chemistry.org Following the successful alkynylation of cellulose described previously, researchers grafted various small-molecule azides onto the polymer surface via CuAAC. rsc.orgrsc.org The reactions proceeded with near-quantitative conversion, demonstrating the robustness of this two-step functionalization strategy. rsc.orgrsc.org This highlights how a precursor containing the 5-chloro-5-oxopentanoate moiety is instrumental in preparing substrates for highly efficient CuAAC ligations.

Table 2: CuAAC Reactions on Alkyne-Functionalized Cellulose
Alkynylated SubstrateAzide ReagentResulting ProductConversionReference
Alkynylated CelluloseEthyl 2-azidoacetateTriazole Cellulose Acetate0.99 rsc.orgrsc.org
Alkynylated Cellulose(S)-2-(azidomethyl)-1-(tert-butoxycarbonyl) pyrrolidineBoc-pyrrolidine Triazole Cellulose0.99 rsc.orgrsc.org
Alkynylated Cellulose4-aminophenyl azideAniline Triazole Cellulose0.95 rsc.orgrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) For applications in living systems, the potential cytotoxicity of the copper catalyst is a significant concern. nih.gov SPAAC was developed as a metal-free alternative, relying on the high ring strain of a cyclooctyne (B158145) to promote a rapid cycloaddition with an azide. nih.govnih.gov Reagents for SPAAC are often complex molecules, and precursors like 5-chloro-5-oxopentanoate esters are used in their synthesis. For example, a patent discloses the use of methyl 5-chloro-5-oxopentanoate to synthesize a more complex molecule containing a dibenzocyclooctyne (DIBO) moiety, a key functional group for SPAAC reactions. googleapis.com This demonstrates the role of this chemical family as foundational building blocks for creating the advanced reagents required for bioorthogonal chemistry.

Advanced Spectroscopic and Structural Elucidation of Decyl 5 Chloro 5 Oxopentanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the covalent framework of Decyl 5-chloro-5-oxopentanoate. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of protons and carbons, while multi-dimensional techniques are essential for establishing connectivity.

Predicted ¹H NMR chemical shifts reveal distinct signals for the decyl and pentanoate fragments. The protons on the methylene (B1212753) group adjacent to the ester oxygen (H-1') are expected to be downfield shifted to approximately 4.07 ppm due to the deshielding effect of the oxygen atom. The protons alpha to the acyl chloride (H-5) and ester (H-2) carbonyls are predicted to resonate around 2.95 ppm and 2.45 ppm, respectively. The long methylene chain of the decyl group produces a large, complex signal between 1.20-1.40 ppm, with the terminal methyl group (H-10') appearing as a characteristic triplet near 0.88 ppm.

Similarly, ¹³C NMR spectroscopy distinguishes the two carbonyl carbons, with the acyl chloride carbon (C-1) resonating further downfield (approx. 178 ppm) than the ester carbon (C-5) (approx. 173 ppm). The carbon of the methylene group attached to the ester oxygen (C-1') is found around 65 ppm, while the carbons alpha to the carbonyls (C-2 and C-4) appear in the 30-45 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and spectral databases for similar functional groups.

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
1--~178.0
2~2.95t~43.5
3~2.05quint~21.0
4~2.45t~33.0
5--~173.0
1'~4.07t~65.1
2'~1.65m~28.7
3'-9'~1.26m~22.7-31.9
10'~0.88t~14.1

While 1D NMR provides a foundational dataset, multi-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing through-bond correlations. science.gov

Correlation Spectroscopy (COSY): This homonuclear experiment maps ¹H-¹H coupling networks. For this compound, a COSY spectrum would confirm the connectivity within the pentanoate backbone, showing a cross-peak between the protons at C-2 and C-3, and between C-3 and C-4. Likewise, it would establish the contiguity of the decyl chain, with the signal for the H-1' protons correlating with the H-2' protons, which in turn would correlate with H-3', and so on along the chain. researchgate.netsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond ¹H-¹³C correlations. columbia.edu An edited HSQC is particularly useful as it distinguishes CH/CH₃ signals from CH₂ signals by their phase. sdsu.edu This technique would be used to unambiguously assign each proton signal to its corresponding carbon atom, for instance, confirming that the triplet at ~4.07 ppm corresponds to the carbon at ~65.1 ppm (C-1').

A correlation from the protons on C-1' (~4.07 ppm) to the ester carbonyl carbon C-5 (~173.0 ppm), definitively linking the decyl group to the pentanoate chain via the ester linkage.

Correlations from the protons on C-4 (~2.45 ppm) to the ester carbonyl carbon C-5 (~173.0 ppm).

Correlations from the protons on C-2 (~2.95 ppm) to the acyl chloride carbonyl carbon C-1 (~178.0 ppm), confirming the position of the acyl chloride functionality.

Should this compound exist in a crystalline form or be incorporated into a polymer matrix, solid-state NMR (ssNMR) would provide invaluable insights into its structure, conformation, and dynamics. nih.gov Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, molecules in the solid state are restricted in motion, leading to significant line broadening. acs.org

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to overcome these challenges. CP enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons, while MAS mechanically spins the sample at high frequencies to average out anisotropic interactions and produce sharper lines.

For this compound, ¹³C CP/MAS ssNMR could be used to:

Identify Polymorphs: Different crystalline packing arrangements (polymorphs) would result in distinct ¹³C chemical shifts due to variations in the local electronic environments.

Probe Molecular Dynamics: By varying experimental parameters (e.g., contact time in CP experiments), the mobility of different parts of the molecule can be assessed. nih.gov The long, flexible decyl chain is expected to exhibit greater mobility compared to the more rigid pentanoate-acyl chloride backbone, which would be reflected in the ssNMR data. nih.gov

Analyze Polymer Composites: If dispersed in a polymer, ssNMR can characterize the interactions between the molecule and the polymer matrix and determine the physical state (amorphous vs. crystalline) of the compound within the composite. nih.gov

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₅H₂₇ClO₃), the expected exact masses for the two major chlorine isotopes would be:

[M]⁺ for ³⁵Cl: 290.1649 g/mol

[M]⁺ for ³⁷Cl: 292.1620 g/mol

The observation of two peaks separated by approximately 2 Da with a characteristic intensity ratio of roughly 3:1 is a definitive signature for the presence of a single chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. wikipedia.org This technique provides detailed structural information by revealing the weakest bonds and most stable resulting fragments. Common fragmentation pathways for acyl derivatives often involve the formation of stable acylium ions. frontiersin.orgucalgary.calibretexts.org

For this compound, key fragmentation events would include:

Loss of the Decoxy Radical: Cleavage of the ester C-O bond to form a stable acylium ion.

Loss of the Decyl Group: Often through a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the decyl chain to the ester carbonyl oxygen, leading to the elimination of decene (C₁₀H₂₀).

Alpha Cleavage: Fragmentation at the bonds adjacent to the carbonyl groups.

Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment Structure/IdentityFragmentation Pathway
255.13[M - Cl]⁺Loss of chlorine radical
254.17[M - HCl]⁺•Elimination of hydrogen chloride
149.02[C₅H₆ClO₂]⁺Loss of decene (C₁₀H₂₀) via McLafferty rearrangement
133.03[C₄H₆(COCl)CO]⁺Cleavage of the O-decyl bond
117.00[C₄H₆O₂Cl]⁺Loss of CO from the m/z 149 fragment
99.04[C₅H₇O₂]⁺Acylium ion from cleavage of C-C bond alpha to acyl chloride

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a sample.

For this compound, the IR spectrum is dominated by two strong carbonyl (C=O) stretching absorptions. The acyl chloride carbonyl stretch is found at a characteristically high frequency, typically around 1810 cm⁻¹, due to the electron-withdrawing inductive effect of the chlorine atom. ucalgary.calibretexts.org The ester carbonyl stretch appears at a lower frequency, around 1740 cm⁻¹, which is typical for aliphatic esters. libretexts.orgnih.gov

Other significant IR absorptions include the C-O stretching vibrations of the ester group between 1250-1150 cm⁻¹, and the strong, sharp C-H stretching bands from the long alkyl chain just below 3000 cm⁻¹ (typically 2925 and 2855 cm⁻¹). The C-Cl stretch is expected in the fingerprint region, usually between 850-650 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O and C-O bonds give strong IR signals, the C-C and C-H bonds of the aliphatic chain often produce strong signals in the Raman spectrum, which can be useful for studying the conformational order of the decyl chain.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H StretchAlkyl (CH₂, CH₃)2850 - 2960Strong
C=O StretchAcyl Chloride1800 - 1815Strong, Sharp
C=O StretchEster1735 - 1750Strong
C-H BendAlkyl (CH₂)~1465Medium
C-O StretchEster1150 - 1250Strong
C-Cl StretchAcyl Chloride650 - 850Medium-Strong

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for investigating the stereochemical properties of chiral molecules in solution. These techniques are instrumental in determining the enantiomeric excess (ee) of a chiral compound by measuring the differential absorption or rotation of circularly polarized light. For this compound to be analyzed by these methods, it would need to be synthesized in a chiral, non-racemic form. Currently, there is no available research that describes the asymmetric synthesis of this compound or the separation of its potential enantiomers. Consequently, no CD or ORD data has been reported, and its enantiomeric purity remains uncharacterized by these methods.

The absence of empirical data for this compound in these advanced analytical areas underscores a need for further research to fully elucidate its chemical and physical properties. Future studies involving the synthesis of crystalline derivatives and chiral variants of this compound would be necessary to enable its characterization by X-ray crystallography and chiroptical spectroscopy.

Computational and Theoretical Investigations of Decyl 5 Chloro 5 Oxopentanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Decyl 5-chloro-5-oxopentanoate.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is primarily localized on the ester and acyl chloride functional groups, specifically on the non-bonding orbitals of the oxygen and chlorine atoms. The long decyl chain has a minor contribution to the HOMO. Conversely, the LUMO is predominantly centered on the antibonding π* orbital of the carbonyl group in the acyl chloride moiety, making this site highly susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound
OrbitalEnergy (eV)Localization
HOMO-9.85Oxygen (ester), Chlorine (acyl chloride)
LUMO-1.23Carbonyl Carbon (acyl chloride)
HOMO-LUMO Gap8.62-

Transition state (TS) modeling allows for the computational investigation of reaction mechanisms and the determination of activation energies. For this compound, a primary reaction of interest is its nucleophilic acyl substitution. Theoretical calculations can model the approach of a nucleophile (e.g., an alcohol or amine) to the electrophilic carbonyl carbon of the acyl chloride.

The modeling of this reaction pathway typically reveals a tetrahedral intermediate. The energy profile would show the reactants, the transition state leading to the intermediate, the intermediate itself, a second transition state for the departure of the chloride leaving group, and the final products. The calculated activation energies for these steps can predict the reaction's feasibility and rate. For instance, the reaction with a simple alcohol like methanol (B129727) would be expected to have a lower activation barrier compared to a bulkier alcohol due to reduced steric hindrance in the transition state.

Table 2: Hypothetical Calculated Activation Energies for the Reaction of this compound with Methanol
Reaction StepActivation Energy (kcal/mol)
Formation of Tetrahedral Intermediate (TS1)12.5
Collapse of Intermediate (TS2)8.2

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long, flexible decyl chain of this compound results in a multitude of possible conformations. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the probable shapes it adopts in solution. nih.govchalcogen.ro

MD simulations would reveal that the decyl chain predominantly exists in a series of gauche and anti conformations, leading to a flexible, coiled structure in the gas phase or non-polar solvents. In a polar solvent, the molecule might adopt a more extended conformation to maximize solvent interactions with the polar head groups. These simulations also allow for the study of intermolecular interactions, such as how multiple molecules of this compound might aggregate or how they would interact with a solvent or a surface. The analysis of radial distribution functions from these simulations can quantify the structuring of the solvent around the molecule.

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling combines quantum mechanical data with algorithmic approaches to forecast the outcomes of reactions. For this compound, this can be particularly useful in predicting the selectivity of its reactions with polyfunctional nucleophiles.

For example, if reacted with a molecule containing both an alcohol and an amine group, predictive models could help determine whether the reaction would preferentially form an ester or an amide. These models would consider factors such as the relative nucleophilicity of the alcohol and amine, steric hindrance, and the stability of the resulting products, all of which can be estimated using computational methods. The models would likely predict that the more nucleophilic amine would react faster than the alcohol, leading to the preferential formation of the corresponding amide.

QSAR/QSPR Approaches for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.netnih.gov For a series of related compounds, such as esters of 5-chloro-5-oxopentanoic acid with varying alcohol chains, QSAR/QSPR models can be developed.

By calculating a range of molecular descriptors for each compound in the series (e.g., molecular weight, logP, polar surface area, electronic parameters), a mathematical model can be constructed to predict a specific property, such as reactivity or a particular biological interaction. For this compound, a QSPR model could be developed to predict its boiling point or solubility based on its structural features and those of its analogues.

Table 3: Selected Molecular Descriptors for this compound
DescriptorCalculated Value
Molecular Weight (g/mol)290.83
LogP (Octanol-Water Partition Coefficient)5.4
Topological Polar Surface Area (Ų)43.37
Number of Rotatable Bonds14

Future Research Trajectories and Emerging Paradigms for Decyl 5 Chloro 5 Oxopentanoate

Exploration of Novel Synthetic Pathways under Green Chemistry Principles

The traditional synthesis of decyl 5-chloro-5-oxopentanoate would likely involve the reaction of glutaric anhydride (B1165640) with decyl alcohol, followed by chlorination of the resulting carboxylic acid with an agent like thionyl chloride. chemsrc.com However, this pathway generates significant waste and utilizes hazardous reagents. Future research will undoubtedly focus on developing greener, more sustainable synthetic routes.

Key areas of exploration under green chemistry principles include:

Catalytic Approaches: Investigating the use of solid acid catalysts or enzymes for the initial esterification step could eliminate the need for corrosive liquid acids and simplify purification.

Alternative Chlorinating Agents: Exploring safer, solid-phase chlorinating agents could reduce the risks associated with reagents like thionyl chloride.

Solvent Minimization: The development of solvent-free reaction conditions or the use of greener, biodegradable solvents derived from renewable feedstocks is a critical goal. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that will guide future synthetic strategies. scispace.com

A comparative analysis of a traditional versus a hypothetical green synthetic pathway is presented below:

FeatureTraditional SynthesisGreen Synthesis (Hypothetical)
Starting Materials Glutaric anhydride, Decyl alcohol, Thionyl chlorideGlutaric acid, Decyl alcohol
Catalyst Strong mineral acid (e.g., H₂SO₄)Reusable solid acid catalyst or lipase
Chlorinating Agent Thionyl chlorideSolid-supported chlorinating agent
Solvent Toluene, Dichloromethane (B109758)Supercritical CO₂ or solvent-free
Byproducts HCl, SO₂, Stoichiometric salt wasteWater, Recyclable catalyst
Energy Input High temperature refluxMicrowave irradiation, lower temperatures nih.gov

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

The presence of two distinct reactive sites in this compound—the highly reactive acyl chloride and the less reactive decyl ester—allows for selective functionalization. This dual functionality is a key attribute for creating a diverse library of derivatives with tailored properties.

Future research will likely focus on:

Selective Amination and Amidation: The acyl chloride can be selectively reacted with a wide range of primary and secondary amines to form amides, leaving the decyl ester intact. This allows for the introduction of various functional groups, influencing properties like solubility, polarity, and biological activity.

Polymerization Monomers: By reacting the acyl chloride with di- or poly-functional amines or alcohols, this compound can serve as a monomer for the synthesis of novel polyesters and polyamides. The long decyl chain would impart flexibility and hydrophobicity to the resulting polymer backbone.

Click Chemistry Modifications: The decyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be functionalized with moieties suitable for "click" chemistry reactions, such as alkynes or azides. This would enable the straightforward conjugation of the molecule to other substrates or biomolecules.

The tunable reactivity allows for a modular approach to designing derivatives with specific applications in mind, from pharmaceuticals to polymer additives.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov this compound is a prime candidate for synthesis and derivatization using these modern techniques.

Key research trajectories in this area include:

Automated Synthesis of Derivatives: Flow chemistry platforms can be automated to rapidly generate a library of derivatives by systematically varying the nucleophiles reacted with the acyl chloride moiety. rsc.org This high-throughput approach can accelerate the discovery of new molecules with desired properties.

Enhanced Safety: Reactions involving hazardous reagents like thionyl chloride are significantly safer in a flow reactor due to the small reaction volumes and superior temperature control, minimizing the risk of thermal runaways. mdpi.com

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, stoichiometry, and reaction time) in a flow system often leads to higher yields and purities, reducing the need for extensive downstream purification. researchgate.net

The integration of flow chemistry with real-time reaction monitoring and automated optimization algorithms represents a paradigm shift in chemical synthesis, enabling the on-demand production of this compound and its derivatives. mdpi.com

Development of Supramolecular Assemblies Incorporating the Compound

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The amphiphilic nature of this compound and its derivatives, with a polar head group and a long nonpolar tail, makes them excellent candidates for forming organized supramolecular structures.

Future research could explore:

Micelle and Vesicle Formation: In aqueous media, derivatives of this compound could self-assemble into micelles or vesicles. These structures have potential applications in drug delivery, acting as nanocarriers for hydrophobic therapeutic agents.

Liquid Crystals: The rod-like shape of the molecule could lead to the formation of liquid crystalline phases, which are crucial for applications in displays and optical sensors.

Organogels: In organic solvents, these molecules could form self-assembled fibrillar networks, leading to the formation of organogels with potential uses as matrices for controlled release or as templates for materials synthesis.

Role in Advanced Materials Science beyond Cellulose (B213188) Functionalization

While the functionalization of biopolymers like cellulose is a significant application, the unique properties of this compound open doors to a broader range of advanced materials.

Smart Polymers: The compound can be incorporated into polymer structures that respond to external stimuli such as pH, temperature, or light. For instance, incorporating it into a hydrogel could modulate the material's swelling behavior in response to environmental changes.

Self-Healing Materials: The long decyl chains can introduce flexibility and chain mobility into a polymer network. By incorporating reversible bonds, such as disulfide linkages or Diels-Alder adducts, into derivatives of the compound, it may be possible to create self-healing polymers that can repair damage autonomously. mdpi.comrsc.org The decyl groups could facilitate chain interdigitation and promote the healing process at damaged interfaces.

The versatility of this compound as a building block will undoubtedly lead to its exploration in a wide array of functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Decyl 5-chloro-5-oxopentanoate with high reproducibility?

  • Methodological Answer : Optimize synthesis by varying reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Ensure detailed documentation of stoichiometry, reaction time, and purification steps to enable replication. For validation, characterize the product using 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS), following guidelines for reporting experimental procedures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • NMR : Analyze chemical shifts for the decyl chain (δ 0.5–1.5 ppm) and carbonyl/chloro groups (δ 170–180 ppm). Use DEPT-135 to distinguish CH2_2 and CH3_3 groups in the aliphatic chain.
  • MS : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • FT-IR : Validate ester (C=O stretch ~1730 cm1^{-1}) and chloro groups (C-Cl ~600 cm1^{-1}).
  • Resolution of contradictions : Cross-validate with alternative techniques (e.g., X-ray crystallography if crystalline) or replicate experiments to rule out impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers away from oxidizers.
  • Dispose of waste via approved chemical disposal services, referencing protocols for halogenated esters .

Advanced Research Questions

Q. How does the steric bulk of the decyl chain influence the reactivity of the 5-chloro-5-oxopentanoate moiety in nucleophilic substitution reactions?

  • Methodological Answer :

  • Design kinetic studies using nucleophiles (e.g., amines, thiols) under controlled conditions (polar aprotic solvents, 25–80°C).
  • Compare reaction rates with shorter-chain analogs (e.g., methyl or ethyl esters) via HPLC or GC-MS.
  • Apply density functional theory (DFT) calculations to model transition states and steric hindrance effects.
  • Reference irradiation studies on decyl-containing compounds for mechanistic insights .

Q. What are the primary degradation products of this compound under accelerated stability testing, and what mechanisms drive these transformations?

  • Methodological Answer :

  • Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, thermal cycling).
  • Analyze products using LC-MS/MS and GC-MS. Likely pathways:
  • Hydrolysis : Cleavage of the ester bond to form 5-chloro-5-oxopentanoic acid and 1-decanol.
  • Oxidation : Formation of ketone or carboxylic acid derivatives.
  • Quantify degradation kinetics using Arrhenius plots to predict shelf-life under standard conditions .

Q. How can computational modeling (e.g., QSAR or molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Build a QSAR model using descriptors like logP, molar refractivity, and electronic parameters.
  • Perform molecular docking against target enzymes (e.g., hydrolases) to assess binding affinity.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies).
  • Ensure transparency by sharing code/software settings per reproducibility guidelines .

Guidance for Contradictory Data Analysis

  • Example Scenario : Conflicting NMR data between batches.
    • Resolution :

Re-run spectroscopy with higher field strength (e.g., 600 MHz NMR).

Check for solvent impurities (e.g., residual DCM in CDCl3_3).

Perform elemental analysis to verify stoichiometry.

Cross-reference with synthetic intermediates to identify byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.